molecular formula C20H23N3O5S B12155134 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-hydroxy-2-phenylethyl)benzamide

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-hydroxy-2-phenylethyl)benzamide

Cat. No.: B12155134
M. Wt: 417.5 g/mol
InChI Key: JKDLFRVOVUVIJL-UHFFFAOYSA-N
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Description

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-hydroxy-2-phenylethyl)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that includes a dioxidotetrahydrothiophenyl group, a carbamoyl group, and a hydroxy-phenylethyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-hydroxy-2-phenylethyl)benzamide typically involves multiple steps, including the formation of the dioxidotetrahydrothiophenyl group and its subsequent coupling with the benzamide moiety. Common synthetic routes may involve:

    Formation of the Dioxidotetrahydrothiophenyl Group: This step often involves the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling with Benzamide: The dioxidotetrahydrothiophenyl group is then coupled with benzamide through carbamoylation reactions, typically using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-hydroxy-2-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxidotetrahydrothiophenyl group back to tetrahydrothiophene.

    Substitution: The benzamide moiety can undergo substitution reactions, particularly at the phenyl ring, using electrophilic aromatic substitution (EAS) reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-hydroxy-2-phenylethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a drug candidate, particularly for its ability to interact with specific molecular targets in the body.

    Pharmacology: Research focuses on its effects on various biological pathways and its potential therapeutic benefits.

    Biochemistry: It is used to study enzyme interactions and protein binding.

    Industrial Chemistry: The compound’s unique structure makes it a candidate for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-hydroxy-2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxidotetrahydrothiophenyl group may play a role in binding to these targets, while the benzamide moiety can modulate the compound’s overall activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-hydroxy-2-phenylethyl)benzamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure provides a versatile platform for further modification and optimization in drug development and other applications.

Properties

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5 g/mol

IUPAC Name

4-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(2-hydroxy-2-phenylethyl)benzamide

InChI

InChI=1S/C20H23N3O5S/c24-18(14-4-2-1-3-5-14)12-21-19(25)15-6-8-16(9-7-15)22-20(26)23-17-10-11-29(27,28)13-17/h1-9,17-18,24H,10-13H2,(H,21,25)(H2,22,23,26)

InChI Key

JKDLFRVOVUVIJL-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)C(=O)NCC(C3=CC=CC=C3)O

Origin of Product

United States

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